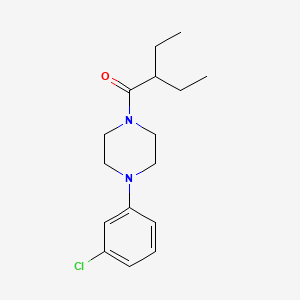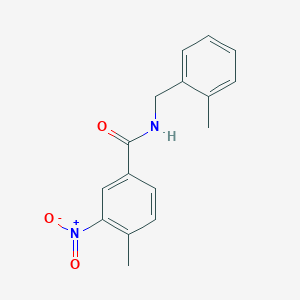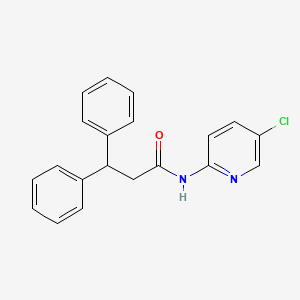![molecular formula C19H20N4O B5818409 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a piperazine derivative that has been synthesized through a specific method and has shown promising results in various biochemical and physiological experiments.
Mécanisme D'action
The mechanism of action of 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves the inhibition of specific enzymes and receptors in the body. It has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain. This leads to an increase in the levels of neurotransmitters such as serotonin and dopamine, which are associated with mood regulation.
Biochemical and Physiological Effects:
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has been shown to have various biochemical and physiological effects. It has been studied for its ability to induce apoptosis in cancer cells by activating specific pathways. It has also been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine in lab experiments is its specificity towards certain enzymes and receptors. This allows for targeted experiments and reduces the chances of unwanted side effects. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are various future directions for the research on 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine. One possible direction is to study its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a treatment for various types of cancer. Further studies are also needed to determine its safety and efficacy in human trials.
In conclusion, 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine is a promising compound that has potential applications in various scientific research fields. Its specificity towards certain enzymes and receptors makes it a valuable tool for targeted experiments. Further studies are needed to determine its safety and efficacy in human trials and explore its potential in various research areas.
Méthodes De Synthèse
The synthesis of 1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine involves a series of chemical reactions. The first step involves the reaction of 1-phenylpiperazine with 1,2,4-oxadiazole-5-carboxaldehyde in the presence of a catalyst to form an intermediate compound. This intermediate is then reacted with benzyl chloride to form the final product. The purity of the compound is ensured through various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine has shown potential applications in various scientific research fields such as pharmacology, neurology, and oncology. It has been studied for its ability to inhibit the growth of cancer cells by inducing apoptosis. It has also shown potential as a treatment for anxiety and depression by modulating the levels of neurotransmitters in the brain.
Propriétés
IUPAC Name |
3-phenyl-5-[(4-phenylpiperazin-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-3-7-16(8-4-1)19-20-18(24-21-19)15-22-11-13-23(14-12-22)17-9-5-2-6-10-17/h1-10H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOUQOOUPAHVFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-3-methyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5818361.png)



![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)